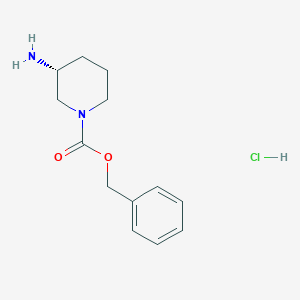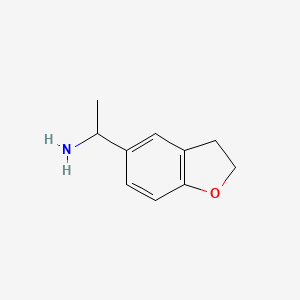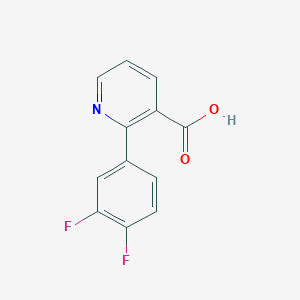![molecular formula C21H20ClFN2O4 B3032255 Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1330750-59-8](/img/structure/B3032255.png)
Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Übersicht
Beschreibung
The compound of interest, Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, is a structurally complex molecule that is part of a broader class of compounds known as spirohydantoins. These compounds have garnered attention due to their potential pharmacological properties, particularly as anticonvulsant agents. The spirohydantoin framework typically consists of a cyclohexane ring fused to a hydantoin moiety, which in turn is connected to various substituents that can significantly alter the compound's physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of related spirohydantoin compounds involves condensation reactions, as demonstrated in the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate. This compound was synthesized through the reaction of a hydroxy-oxaspiro precursor with 4-chlorobenzoyl chloride, indicating that similar synthetic strategies could be employed for the compound . The precise synthesis of this compound would likely involve the introduction of the 4-chloro-2-fluorophenyl group to the spirohydantoin core, potentially through a similar condensation reaction.
Molecular Structure Analysis
The molecular structure of spirohydantoins is characterized by the presence of a planar furan ring and a chair conformation cyclohexane ring, as seen in the crystal structure of a related compound . The presence of benzene rings contributes to the rigidity and planarity of the overall structure. The specific arrangement of rings and substituents in this compound would influence its molecular geometry and, consequently, its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving this compound, the reactivity of spirohydantoins can be inferred from their functional groups. The presence of an ester group suggests susceptibility to hydrolysis, while the hydantoin moiety could participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirohydantoins are influenced by their molecular structure. The crystal structure analysis of a related compound reveals that the crystal packing is governed by hydrogen bonding and various non-covalent interactions . These interactions are essential for the stability and solubility of the compounds. The lipophilicity, which is a critical factor for the pharmacokinetics of drug molecules, can be estimated by calculating log P values. Some spirohydantoins exhibit lipophilicities comparable to standard anticonvulsant drugs, suggesting that this compound may also possess suitable lipophilicity for potential use as an anticonvulsant .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, has shown promising antihypertensive properties in spontaneous hypertensive rats. Specifically, compounds substituted at the 8-position with various groups demonstrated activity, with those substituted in the 4 position showing the highest efficacy. These compounds were primarily alpha-adrenergic blockers, with varying preferences for alpha-1 or alpha-2 adrenoceptors, indicating potential for the treatment of hypertension without significant orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
A series of spiropiperidines, closely related to the chemical structure , demonstrated potent and selective antagonistic activity against tachykinin NK2 receptors, which are implicated in bronchoconstriction. These compounds, including a spirooxazolidinone and an imidazolidinone variant, showed significant NK2 receptor binding affinity and demonstrated considerable selectivity over NK1 receptors. Their effectiveness was observed both in vitro and in vivo, showcasing their potential in treating respiratory conditions by mitigating NK2 receptor-mediated bronchoconstriction (Smith et al., 1995).
Neural Protection and Anticonvulsant Activity
Compounds structurally similar to this compound have been synthesized and tested for their anticonvulsant activity and neuroprotective effects. Specifically, N-phenyl- and N-benzyl-2-azaspiro derivatives, incorporating fluoro or trifluoromethyl substituents, showed promising results in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests for anticonvulsant activity. The presence of fluoro or trifluoromethyl substituents enhanced their activity compared to chloro, methoxy, or methyl analogues, indicating the potential for developing new anticonvulsant therapies (Obniska et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4/c22-16-6-7-18(17(23)12-16)25-14-21(29-20(25)27)8-10-24(11-9-21)19(26)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMZRSOXDAQXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119901 | |
| Record name | Phenylmethyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330750-59-8 | |
| Record name | Phenylmethyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



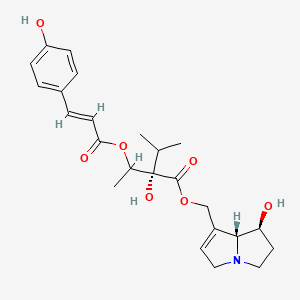
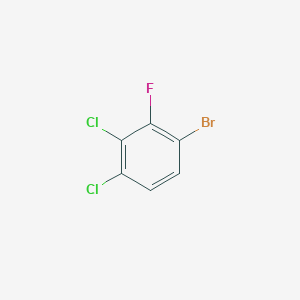
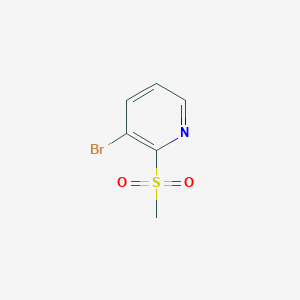
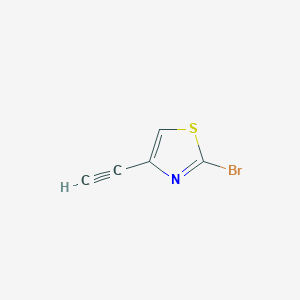
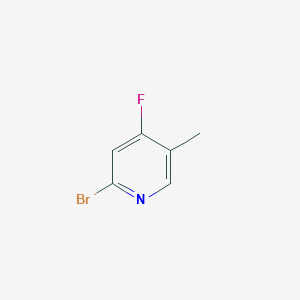
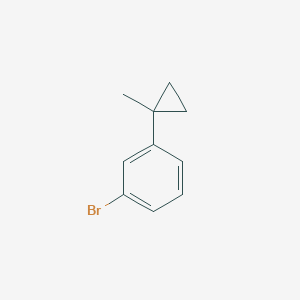
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)


